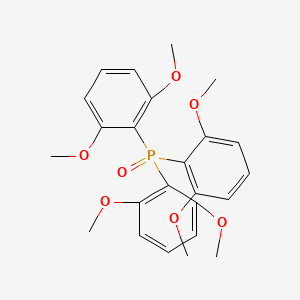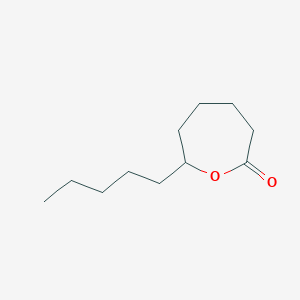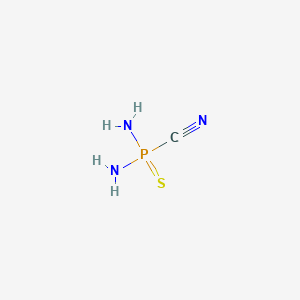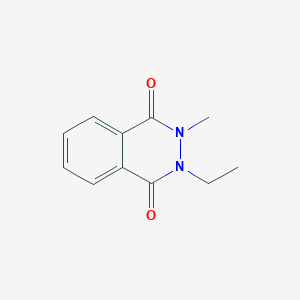
Phosphine oxide, tris(2,6-dimethoxyphenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phosphine oxide, tris(2,6-dimethoxyphenyl)-, also known as tris(2,6-dimethoxyphenyl)phosphine oxide, is a chemical compound with the molecular formula C24H27O7P. It is characterized by the presence of three 2,6-dimethoxyphenyl groups attached to a central phosphorus atom, which is further bonded to an oxygen atom. This compound is known for its unique chemical properties and has found applications in various fields of scientific research .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of phosphine oxide, tris(2,6-dimethoxyphenyl)-, typically involves the reaction of tris(2,6-dimethoxyphenyl)phosphine with an oxidizing agent. One common method is the oxidation of tris(2,6-dimethoxyphenyl)phosphine using hydrogen peroxide or a similar oxidizing agent under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and the product is purified through recrystallization or chromatography.
Industrial Production Methods
While specific industrial production methods for phosphine oxide, tris(2,6-dimethoxyphenyl)-, are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions
Phosphine oxide, tris(2,6-dimethoxyphenyl)-, undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized under strong oxidizing conditions, although this is less common due to the stability of the phosphine oxide group.
Reduction: Reduction reactions can convert the phosphine oxide back to the corresponding phosphine.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reduction: Lithium aluminum hydride (LiAlH4), diisobutylaluminum hydride (DIBAL-H).
Substitution: Nitrating agents (e.g., nitric acid), sulfonating agents (e.g., sulfuric acid), halogenating agents (e.g., bromine, chlorine).
Major Products Formed
Oxidation: Further oxidized phosphine oxides.
Reduction: Tris(2,6-dimethoxyphenyl)phosphine.
Substitution: Nitrated, sulfonated, or halogenated derivatives of phosphine oxide, tris(2,6-dimethoxyphenyl)-.
Wissenschaftliche Forschungsanwendungen
Phosphine oxide, tris(2,6-dimethoxyphenyl)-, has a wide range of applications in scientific research:
Biology: Investigated for its potential as a bioactive compound, although specific biological applications are less documented.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the synthesis of advanced materials, including polymers and electronic materials.
Wirkmechanismus
The mechanism of action of phosphine oxide, tris(2,6-dimethoxyphenyl)-, primarily involves its role as a ligand in catalytic processes. The compound coordinates to metal centers, stabilizing reactive intermediates and facilitating various chemical transformations. The presence of electron-donating methoxy groups enhances its nucleophilicity and ability to participate in catalytic cycles .
Vergleich Mit ähnlichen Verbindungen
Phosphine oxide, tris(2,6-dimethoxyphenyl)-, can be compared with other similar compounds such as:
Tris(2,4,6-trimethoxyphenyl)phosphine oxide: Similar structure but with additional methoxy groups, leading to different electronic properties and reactivity.
Tris(2-methoxyphenyl)phosphine oxide: Fewer methoxy groups, resulting in lower electron density and different catalytic behavior.
Tris(4-methoxyphenyl)phosphine oxide: Positional isomer with methoxy groups in the para position, affecting steric and electronic properties.
These comparisons highlight the unique electronic and steric properties of phosphine oxide, tris(2,6-dimethoxyphenyl)-, which contribute to its distinct reactivity and applications in various fields of research.
Eigenschaften
CAS-Nummer |
120933-27-9 |
|---|---|
Molekularformel |
C24H27O7P |
Molekulargewicht |
458.4 g/mol |
IUPAC-Name |
2-bis(2,6-dimethoxyphenyl)phosphoryl-1,3-dimethoxybenzene |
InChI |
InChI=1S/C24H27O7P/c1-26-16-10-7-11-17(27-2)22(16)32(25,23-18(28-3)12-8-13-19(23)29-4)24-20(30-5)14-9-15-21(24)31-6/h7-15H,1-6H3 |
InChI-Schlüssel |
WBGGWSGPBCFTSL-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C(=CC=C1)OC)P(=O)(C2=C(C=CC=C2OC)OC)C3=C(C=CC=C3OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[2-(4-Chlorophenyl)-3-phenyloxiran-2-yl]methanol](/img/structure/B14300605.png)
![1,3-Benzenedicarbonyl dichloride, 5-[(heptadecafluorononenyl)oxy]-](/img/structure/B14300606.png)



![Benzenamine, N-[(4-chlorophenyl)methylene]-4-ethyl-, (E)-](/img/structure/B14300630.png)
![9-Methyldodecahydrobenzo[b]cyclopenta[e]pyran](/img/structure/B14300638.png)
![1-{[(2-Fluorophenyl)acetyl]oxy}pyrrolidine-2,5-dione](/img/structure/B14300644.png)






